molecular formula C26H43Cl2NO3 B14520634 Octadecyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate CAS No. 62805-08-7

Octadecyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate

Cat. No.: B14520634
CAS No.: 62805-08-7
M. Wt: 488.5 g/mol
InChI Key: URWZXXKEOQNXOA-UHFFFAOYSA-N
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Description

Octadecyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a chemical compound known for its diverse applications in various fields. It is characterized by its unique structure, which includes an octadecyl chain and a dichloropyridinyl group. This compound is often utilized in scientific research due to its specific properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the esterification of 2-[(2,6-dichloropyridin-3-yl)oxy]propanoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Octadecyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dichloropyridinyl group into a more reduced form, such as a pyridinyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloropyridinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include carboxylic acids, reduced pyridinyl derivatives, and substituted pyridinyl compounds.

Scientific Research Applications

Octadecyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biological pathways and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octadecyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets. The dichloropyridinyl group can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
  • Hexadecyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate

Uniqueness

Octadecyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is unique due to its longer octadecyl chain, which imparts distinct physicochemical properties. This longer chain can enhance the compound’s hydrophobicity and influence its interaction with biological membranes, making it particularly useful in certain applications.

Properties

CAS No.

62805-08-7

Molecular Formula

C26H43Cl2NO3

Molecular Weight

488.5 g/mol

IUPAC Name

octadecyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate

InChI

InChI=1S/C26H43Cl2NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-31-26(30)22(2)32-23-19-20-24(27)29-25(23)28/h19-20,22H,3-18,21H2,1-2H3

InChI Key

URWZXXKEOQNXOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(C)OC1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

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